molecular formula C10H8ClN B3108912 3-Chloro-5-methylisoquinoline CAS No. 1693608-30-8

3-Chloro-5-methylisoquinoline

Cat. No.: B3108912
CAS No.: 1693608-30-8
M. Wt: 177.63 g/mol
InChI Key: IFAZSRGMSSPFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-methylisoquinoline, with the CAS number 1693608-30-8, is an organic compound with the molecular formula C 10 H 8 ClN and a molecular weight of 177.63 g/mol . This compound is a solid and should be stored under an inert atmosphere at 2-8°C to maintain stability . Its structure features an isoquinoline core, a privileged scaffold in medicinal chemistry, which is further functionalized with chloro and methyl substituents. This specific arrangement makes it a valuable and versatile intermediate for advanced organic synthesis . The primary research value of this compound lies in its role as a key synthetic building block, particularly for constructing complex molecules with potential biological activity. The reactive chlorine atom at the 3-position serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the creation of diverse chemical libraries . Chlorine-containing heterocyclic compounds are of significant interest in drug discovery, with more than 250 FDA-approved drugs featuring chlorine atoms, underscoring the importance of chlorinated building blocks in developing new therapeutic agents . Researchers utilize this compound to explore novel structures in pharmaceutical chemistry, particularly as a precursor for active pharmaceutical ingredient (API) intermediates . Handling and Safety: This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Consult the product's Safety Data Sheet (SDS) for detailed hazard information. The compound has associated hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-3-2-4-8-6-12-10(11)5-9(7)8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAZSRGMSSPFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(N=CC2=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Pathways of 3 Chloro 5 Methylisoquinoline

Reactivity of the Chlorine Substituent

The chlorine atom at the C-3 position of the isoquinoline (B145761) ring is a key functional handle, primarily enabling nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Its reactivity is influenced by the electron-withdrawing nature of the adjacent ring nitrogen, though it is generally less reactive than a halogen at the C-1 position.

Nucleophilic Substitution Reactions

The C-3 chlorine atom can be displaced by a variety of nucleophiles, a common strategy for introducing new functional groups. These reactions typically require heating and are facilitated by the electron-deficient nature of the pyridine (B92270) ring. The general inertness of the 3-chloro position compared to the 1-chloro position in isoquinolines has been noted, meaning that more forcing conditions may be required for successful transformation. Common nucleophiles include amines, alkoxides, and thiols, leading to the corresponding amino-, ether-, and thioether-substituted isoquinolines.

Table 1: Representative Nucleophilic Substitution Reactions

Reaction TypeNucleophileTypical ConditionsProduct
AminationBenzylamineDMSO, 60-100°CN-Benzyl-5-methylisoquinolin-3-amine
AlkoxylationSodium Methoxide (NaOMe)Methanol (MeOH), reflux3-Methoxy-5-methylisoquinoline
ThiolationSodium Thiophenoxide (NaSPh)DMF, 80-120°C5-Methyl-3-(phenylthio)isoquinoline

Cross-Coupling Reactions at the Halogen Position

Modern synthetic methods allow for the formation of carbon-carbon and carbon-heteroatom bonds using the chloro substituent as a coupling handle. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly powerful for this purpose. researchgate.netfishersci.co.uk These reactions involve the oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.ca This methodology allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. researchgate.netnih.gov

The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. nih.govrsc.org Catalysts based on electron-rich phosphine (B1218219) ligands are often effective for the activation of less reactive aryl chlorides. nih.govchemrxiv.org

Table 2: Suzuki-Miyaura Cross-Coupling Reactions

Coupling Partner (R-B(OH)₂)Catalyst/LigandBaseProduct (3-R-5-methylisoquinoline)
Phenylboronic acidPd(PPh₃)₄K₂CO₃ or Cs₂CO₃5-Methyl-3-phenylisoquinoline
Thiophene-2-boronic acidPd(dppf)Cl₂K₃PO₄5-Methyl-3-(thiophen-2-yl)isoquinoline
Methylboronic acidPd₂(dba)₃ / SPhosK₃PO₄3,5-Dimethylisoquinoline
Vinylboronic acidPd(OAc)₂ / P(t-Bu)₃K₂CO₃5-Methyl-3-vinylisoquinoline

Transformations Involving the Methyl Group

The methyl group at the C-5 position, located on the benzenoid ring, offers additional opportunities for functionalization, primarily through oxidation or side-chain manipulation.

Oxidation and Reduction Reactions

The benzylic methyl group can be oxidized to introduce oxygen-containing functional groups. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in acidic conditions can convert the methyl group into a carboxylic acid. This transformation provides 3-chloroisoquinoline-5-carboxylic acid, a valuable intermediate for further derivatization, such as amide bond formation. Milder oxidation could potentially yield the corresponding aldehyde, 3-chloro-5-formylisoquinoline.

Reduction reactions typically target the heterocyclic ring rather than the methyl group. Catalytic hydrogenation, for example using palladium on carbon (Pd/C), can saturate the pyridine portion of the isoquinoline core to yield a tetrahydroisoquinoline derivative.

Table 3: Oxidation of the Methyl Group

Reaction TypeReagentConditionsProduct
Oxidation to Carboxylic AcidKMnO₄H₂SO₄ (aq.), heat3-Chloroisoquinoline-5-carboxylic acid
Oxidation to AldehydeSeO₂ or CrO₃Controlled conditions3-Chloro-5-formylisoquinoline

Functionalization of the Alkyl Side Chain

The benzylic protons of the methyl group exhibit enhanced acidity, allowing for deprotonation followed by reaction with electrophiles. However, this often requires strong bases. A milder, more modern approach involves the concept of latent pronucleophiles. rsc.org For instance, silylation of the methyl group can generate a species that, in the presence of a Lewis base catalyst, reacts with electrophiles like allylic fluorides. rsc.orgrsc.org This strategy enables the C-H functionalization of the methyl group under relatively gentle conditions, allowing for the construction of more complex side chains. This method has been demonstrated for silylated 1-methylisoquinoline (B155361) and is a plausible pathway for the 5-methyl analogue. rsc.org

Table 4: Allylation of the Methyl Side Chain

Reaction SequenceReagentsKey IntermediateProduct
1. Silylation 2. Allylation1. Strong base (e.g., n-BuLi), then a silyl (B83357) halide (e.g., TMSCl) 2. Allylic fluoride, Lewis base catalystSilylated methylisoquinoline (latent pronucleophile)3-Chloro-5-(but-3-en-1-yl)isoquinoline derivative

Ring System Reactivity and Further Functionalization

Beyond the specific substituents, the isoquinoline ring system itself can undergo further functionalization, typically through electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the combined electronic and steric effects of the existing chloro and methyl groups.

The chloro group at C-3 is electron-withdrawing and deactivating, primarily affecting the pyridine ring. The methyl group at C-5 is electron-donating and activating, directing incoming electrophiles to the ortho (C-6) and para (C-8) positions of the benzenoid ring. Therefore, electrophilic substitution reactions like nitration or halogenation are expected to occur preferentially at the C-6 or C-8 positions. Studies on the related 6-chloro-1-methylisoquinoline (B2576185) show electrophilic attack at positions 5 and 8. In the case of 3-Chloro-5-methylisoquinoline, attack at C-8 would be sterically less hindered than at C-6, making it a likely site for substitution. Conversely, nucleophilic attack on the ring, while generally difficult, would be directed to the electron-deficient pyridine ring, potentially at the C-1 position.

Electrophilic Aromatic Substitution

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the combined directing effects of the existing substituents and the electronic nature of the isoquinoline core. The isoquinoline ring itself is generally electron-deficient, particularly the pyridine ring, making the benzene (B151609) ring the preferred site for electrophilic attack.

The substituents on the benzene ring—a chloro group at position 3 and a methyl group at position 5—exert significant influence. The methyl group at C5 is an activating, ortho, para-directing group due to its positive inductive (+I) and hyperconjugation effects. The chloro group at C3 is a deactivating, ortho, para-directing group due to its strong negative inductive (-I) effect and weaker positive resonance (+R) effect.

In the context of the isoquinoline system, electrophilic attack is generally favored at the C5 and C8 positions of the carbocyclic ring. For this compound, the C5 position is already occupied. The methyl group at C5 will strongly activate the ortho positions (C4 and C6) and the para position (C8). The chloro group at C3 deactivates the ring but would direct incoming electrophiles to its ortho (C4) and para positions. Therefore, substitution is most likely to occur on the carbocyclic ring, with the C8 and C6 positions being the most probable sites for attack, influenced by the strong directing power of the C5-methyl group. The C4 position is sterically hindered and electronically influenced by both substituents.

Common electrophilic aromatic substitution reactions require an electrophile (E+) and often a catalyst to proceed, resulting in the replacement of a hydrogen atom on the aromatic ring. minia.edu.egmasterorganicchemistry.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

PositionElectronic Influence of 5-Methyl (Activating)Electronic Influence of 3-Chloro (Deactivating)Predicted Reactivity
C4 orthoorthoPossible, but may be sterically hindered.
C6 orthometaFavored due to activation from the methyl group.
C7 meta-Less favored.
C8 para-Highly favored due to strong activation from the methyl group.

Oxidation and Reduction of the Isoquinoline Core

The this compound molecule can undergo both oxidation and reduction reactions, targeting either the substituents or the heterocyclic core itself.

Oxidation: The isoquinoline core can be subjected to various oxidation reactions. The methyl group at the C5 position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions. This transformation provides a route to 5-carboxy-3-chloroisoquinoline, a valuable intermediate for further functionalization. Additionally, the nitrogen atom in the isoquinoline ring can be oxidized to form the corresponding N-oxide using reagents such as hydrogen peroxide or peracids.

Reduction: Reduction of the isoquinoline ring system typically involves hydrogenation to yield tetrahydroisoquinoline derivatives. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere can saturate the pyridine ring portion of the isoquinoline nucleus. This reaction converts this compound into 3-Chloro-5-methyl-1,2,3,4-tetrahydroisoquinoline, significantly altering the molecule's geometry and electronic properties from a planar, aromatic system to a more flexible, alicyclic-aromatic structure.

Table 2: Common Oxidation and Reduction Reactions

Reaction TypeReagent(s)Product
Oxidation of Methyl Group KMnO₄, H₂SO₄5-Carboxy-3-chloroisoquinoline
N-Oxidation H₂O₂ or PeracidsThis compound N-oxide
Ring Reduction H₂, Pd/C3-Chloro-5-methyl-1,2,3,4-tetrahydroisoquinoline

Derivatization for Pharmacological Studies (e.g., sulfonyl chloride formation)

The synthesis of derivatives for pharmacological screening is a crucial application of this compound. A key transformation in this context is the introduction of a sulfonyl chloride group (-SO₂Cl), which serves as a versatile handle for creating libraries of sulfonamide compounds. Sulfonamides are a prominent class of compounds in medicinal chemistry. mdpi.com

The synthesis of an isoquinoline sulfonyl chloride typically involves a two-step process.

Sulfonation: The parent molecule is treated with a strong sulfonating agent, such as oleum (B3057394) (fuming sulfuric acid), to introduce a sulfonic acid group (-SO₃H) onto the aromatic ring. Based on the principles of electrophilic aromatic substitution discussed previously (Section 3.3.1), the sulfonation of this compound is expected to occur preferentially at the C8 position.

Chlorination: The resulting sulfonic acid is then converted into the more reactive sulfonyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or chlorosulfonic acid.

The resulting this compound-8-sulfonyl chloride can then be reacted with a wide array of primary or secondary amines to generate a diverse library of sulfonamide derivatives for structure-activity relationship (SAR) studies in drug discovery programs. researchtrends.net

Table 3: Synthesis Pathway for Sulfonyl Chloride Derivative

StepReactionReagent(s)Intermediate/Product
1 Electrophilic SulfonationOleum (H₂SO₄/SO₃)This compound-8-sulfonic acid
2 ChlorinationThionyl Chloride (SOCl₂)This compound-8-sulfonyl chloride

Computational and Theoretical Investigations of 3 Chloro 5 Methylisoquinoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

The electronic structure of a molecule is key to its reactivity. Density Functional Theory (DFT) is a widely used computational method to investigate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comscirp.org The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The difference between these energies, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

While specific DFT studies for 3-Chloro-5-methylisoquinoline are not extensively detailed in the available literature, analysis of related quinoline (B57606) and isoquinoline (B145761) derivatives provides valuable insights. For instance, DFT calculations on the parent quinoline molecule have been used to determine its HOMO-LUMO gap and explain the charge transfer interactions within the molecule. scirp.org Studies on similar chloro- and methyl-substituted quinolines show how substituents can modulate the electronic properties and reactivity. For example, calculations on 2-Chloro-7-Methylquinoline-3-Carbaldehyde revealed a HOMO-LUMO energy difference of approximately 3.75-3.84 eV, indicating the energy required for electronic excitation. dergipark.org.tr

These quantum chemical parameters are essential for predicting how a molecule will behave in chemical reactions and biological environments.

Table 1: Illustrative HOMO-LUMO Energy Data from Related Heterocyclic Compounds

Compound Method HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV)
Quinoline scirp.org DFT/B3LYP/6-31+G(d,p) -6.646 -1.816 4.83
Trans-2-Chloro-7-Methylquinoline-3-Carbaldehyde dergipark.org.tr TD-DFT/B3LYP/6-311++G(d,p) N/A N/A 3.75

Note: This table presents data from related compounds to illustrate the application of DFT calculations, as specific values for this compound were not available in the searched sources.

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. Molecules can exist in various conformations due to the rotation around single bonds, and these different shapes can have distinct energy levels. Computational methods are used to perform a systematic search for low-energy conformers and calculate their relative energies to identify the most stable, or ground-state, conformation. researchgate.netmdpi.com

Understanding the preferred conformation of this compound is important because the three-dimensional shape of a molecule dictates how it can interact with other molecules, including biological targets like enzymes and receptors. While specific studies on the conformational analysis of this compound are not detailed, the general methodology involves geometry optimization calculations using quantum chemistry methods. These calculations would reveal the most energetically favorable arrangement of the chloro and methyl groups relative to the isoquinoline ring system.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules and their interactions with other systems, particularly biological macromolecules. These methods are crucial in fields like drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug design to understand and predict the interaction between a potential drug molecule and its biological target. The results are often expressed as a docking score, which estimates the binding affinity. nih.govresearchgate.net

Although specific docking studies for this compound were not found, research on analogous chloroquinoline and isoquinoline derivatives demonstrates their potential to interact with various biological targets. For example, novel chloroquinoline derivatives have been docked into the active site of the PI3K enzyme, a target in cancer therapy, showing favorable binding energies. nih.gov Similarly, derivatives of N1, N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine have been evaluated as potential inhibitors of the human AKT1 enzyme, another key protein in cancer pathways. nih.gov These studies typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Table 2: Example Molecular Docking Results for Related Chloroquinoline Derivatives

Ligand Class Protein Target PDB ID Docking Score (kcal/mol) Interacting Residues
Chloroquinoline-Benzenesulfonamide Hybrid nih.gov PI3K Enzyme 3S2A -27.16 Val882, Tyr867, Asp864, Lys833, Ser806
N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine derivative nih.gov Human AKT1 N/A 113.76 (GOLD Score) N/A

Note: This table showcases docking studies performed on derivatives containing the chloroquinoline scaffold to illustrate the methodology. The specific ligand, target, and scores are from the cited literature.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net QSAR models use statistical methods to correlate variations in the physicochemical properties of molecules, known as molecular descriptors, with their observed activities. chalcogen.ro

These descriptors can be categorized as quantum chemical (e.g., HOMO/LUMO energies), topological, or physicochemical (e.g., lipophilicity). chalcogen.ro Once a statistically significant QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds and to guide the design of molecules with enhanced potency. chalcogen.ronih.gov

Studies on related heterocyclic systems, such as substituted benzimidazole derivatives containing a 3-chloro-azetidin-2-one moiety, have successfully employed QSAR to correlate structural features with antimicrobial activity. chalcogen.ro Similarly, QSAR models have been developed for various quinoline derivatives to predict their toxicity or antimalarial activity, demonstrating the utility of this approach in understanding and optimizing the biological properties of this class of compounds. nih.govcrpsonline.comresearchgate.net

Biological Activity Spectrum and Mechanistic Studies of 3 Chloro 5 Methylisoquinoline Analogues

Antimicrobial Research Applications

The isoquinoline (B145761) scaffold is a fundamental structure in many biologically active compounds, both natural and synthetic. researchgate.netresearchgate.net Modifications to this core structure have led to the development of derivatives with significant antimicrobial properties.

Antibacterial Activity

A variety of isoquinoline derivatives have demonstrated notable antibacterial effects. For instance, a series of 1,2-dihydroisoquinoline (B1215523) derivatives were synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. rhhz.net The results indicated that derivatives incorporating kojic acid were effective against all tested bacterial strains, with particular potency against Bacillus subtilis. rhhz.net In contrast, those derived from 8-hydroxyquinoline (B1678124) were primarily active against Gram-positive bacteria. rhhz.net

Further studies have explored the antibacterial potential of other isoquinoline analogues. Tricyclic isoquinoline compounds, synthesized from 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline, showed activity against Gram-positive pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. mdpi.com Specifically, compounds 8d and 8f from this series exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 128 µg/mL against these bacteria. mdpi.com

Novel 3-amino-1,2-dihydroisoquinoline derivatives have also been identified as potentially effective antibacterial agents. researchgate.net In one study, compound 3a showed a MIC value of less than 0.25 mg/mL against Staphylococcus aureus, while compound 3b was effective against both Staphylococcus aureus and Klebsiella pneumoniae at the same concentration. researchgate.net The proposed mechanism of action for these compounds involves the inhibition of DNA gyrase. researchgate.net

Additionally, isoquinoline-3-carboxylic acid derivatives containing an acylhydrazone disulfone moiety have demonstrated potent activity against several plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae, Ralstonia solanacearum, and Acidovorax citrulli. scilit.com The most active compound, SF2, exhibited median lethal effective concentration values superior to the natural product isoquinolin-3-carboxylic acid and the antibiotic kasugamycin. scilit.com Preliminary mechanistic studies suggest that SF2 disrupts bacterial membranes, reduces exopolysaccharide content, and inhibits bacterial motility and biofilm formation. scilit.com

The following table summarizes the antibacterial activity of selected isoquinoline derivatives:

Interactive Data Table: Antibacterial Activity of Isoquinoline Derivatives
Compound/Derivative Bacterial Strain(s) Activity/MIC Reference(s)
1,2-Dihydroisoquinolines (from kojic acid) Bacillus subtilis and other bacteria Effective against all studied bacteria rhhz.net
1,2-Dihydroisoquinolines (from 8-hydroxyquinoline) Gram-positive bacteria Active only against Gram-positive bacteria rhhz.net
Tricyclic isoquinoline (8d) Staphylococcus aureus, Enterococcus faecium 16 µg/mL, 128 µg/mL mdpi.com
Tricyclic isoquinoline (8f) Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecium 32 µg/mL, 32 µg/mL, 64 µg/mL mdpi.com
3-Amino-1,2-dihydroisoquinoline (3a) Staphylococcus aureus < 0.25 mg/mL researchgate.net
3-Amino-1,2-dihydroisoquinoline (3b) Staphylococcus aureus, Klebsiella pneumonia < 0.25 mg/mL researchgate.net
Isoquinoline-3-acylhydrazone (SF2) Xanthomonas oryzae pv. oryzae, Ralstonia solanacearum, Acidovorax citrulli EC50: 2.52, 2.62, 1.12 µg/mL scilit.com

Antifungal Activity

Isoquinoline alkaloids and their derivatives have also been investigated for their antifungal properties. nih.gov Research has shown that certain isoquinoline derivatives exhibit significant activity against fungal strains such as Aspergillus niger and Candida albicans, with some compounds demonstrating MIC values as low as 4 μM.

In a study evaluating various functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, several compounds displayed notable antifungal activity. nih.gov Chlorinated derivatives, including chlorobenzoate and chlorophenylpropanoate esters (compounds 10 and 14), and chlorophenethyl carbamate (B1207046) (compound 22), were among the most effective against the tested fungi. nih.gov

Furthermore, a study of 33 isoquinoline alkaloids from Fumaria and Corydalis species revealed significant antifungal activity at a concentration of 8 µg/mL, although they showed no notable antibacterial effects. researchgate.net Similarly, spirooxindole-3,3'-pyrrolines incorporating an isoquinoline motif were synthesized and tested for their biological activities. orscience.ru While these compounds lacked significant antibacterial activity, compounds 8c, 8d, and 8f exhibited noteworthy antifungal properties. orscience.ru

The antifungal potential of isoquinoline alkaloids has also been demonstrated in agricultural applications. Three isoquinoline alkaloids—dehydrocorydaline, stylopine, and corydaline—isolated from Corydalis ternata showed in vivo antifungal activity against Puccinia triticina (wheat leaf rust) and Colletotrichum coccodes (pepper anthracnose). jmb.or.kr

The table below provides a summary of the antifungal activity of various isoquinoline derivatives.

Interactive Data Table: Antifungal Activity of Isoquinoline Derivatives
Compound/Derivative Fungal Strain(s) Activity/MIC Reference(s)
Isoquinoline derivatives Aspergillus niger, Candida albicans MIC as low as 4 μM
Chlorobenzoate ester (10) Various fungi Greatest antifungal activity in its class nih.gov
Chlorophenylpropanoate ester (14) Various fungi Greatest antifungal activity in its class nih.gov
Chlorophenethyl carbamate (22) Various fungi Greatest antifungal activity in its class nih.gov
Isoquinoline alkaloids from Fumaria and Corydalis Candida albicans and other fungi Significant activity at 8 µg/mL researchgate.net
Spirooxindole-3,3'-pyrroline (8c, 8d, 8f) Not specified Notable antifungal properties orscience.ru
Dehydrocorydaline, Stylopine, Corydaline Puccinia triticina, Colletotrichum coccodes In vivo antifungal activity jmb.or.kr

Antiviral Activity

The antiviral potential of isoquinoline compounds has been explored against a range of viruses. google.com Research has shown that isoquinoline alkaloids can exhibit selective inhibition against certain viruses. researchgate.net For instance, a study of 33 isoquinoline alkaloids demonstrated selective inhibition against the Parainfluenza virus (PI-3), an RNA virus, with minimum cytopathogenic effect (CPE) inhibitory concentrations ranging from 0.5 to 64 µg/ml. researchgate.net However, these same alkaloids were inactive against the DNA virus Herpes simplex (HSV). researchgate.net

In another study, an isoquinolone compound identified from a chemical library screening showed potent activity against both influenza A and B viruses, with 50% effective concentrations (EC50s) between 0.2 and 0.6 µM. nih.gov However, this compound also exhibited significant cytotoxicity. nih.gov Subsequent synthesis and testing of 22 derivatives led to the discovery of a compound with higher EC50 values (9.9 to 18.5 µM) but greatly reduced cytotoxicity. nih.gov The mechanism of action for these derivatives appears to be the targeting of viral polymerase activity. nih.gov

It is worth noting that while some isoquinoline derivatives have shown promise, others have been found to be ineffective. For example, two dihydroisoquinoline derivatives, 1-(p-chlorophenoxymethyl)-3,4-dihydroisoquinoline hydrochloride and 1-(p-methoxyphenoxymethyl)-3,4-dihydroisoquinoline hydrochloride, were initially thought to inhibit influenza virus multiplication through antineuraminidase activity, but were later found not to inhibit the enzyme reaction itself. microbiologyresearch.org

Anticancer and Antiproliferative Investigations

The isoquinoline framework is a key component of numerous compounds investigated for their anticancer properties. These derivatives have been shown to inhibit cancer cell growth through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Inhibition of Cancer Cell Proliferation

Isoquinoline derivatives have demonstrated significant antiproliferative effects against a variety of cancer cell lines. rhhz.netnih.gov For example, a series of indolo[3,2-c]isoquinoline derivatives were designed as dual inhibitors of topoisomerase I and II and showed apparent antiproliferative activities. researcher.life

In a study involving 533 newly synthesized isoquinoline derivatives, two compounds, B01002 and C26001, were found to inhibit the proliferation of human SKOV3 ovarian cancer cells in a concentration-dependent manner, with IC50 values of 7.65 and 11.68 µg/mL, respectively. nih.gov These compounds were shown to inhibit tumor cell proliferation primarily through apoptosis. nih.gov

Furthermore, isoquinoline-tethered quinazoline (B50416) derivatives have been developed as selective inhibitors of human epidermal growth factor receptor 2 (HER2). rsc.org These compounds exhibited enhanced cellular activity, leading to improved anti-proliferative effects against HER2-dependent SKBR3 cells. rsc.org Notably, the representative compound 14f demonstrated more potent inhibition of HER2 phosphorylation at the cellular level compared to lapatinib. rsc.org

Spirooxindole-3,3'-pyrrolines incorporating an isoquinoline motif also showed promising cytotoxicity against various cancer monolayers, particularly in colorectal and pancreatic cancers, as well as in mammary cancer cells MCF7 and T47D. orscience.ru

The table below summarizes the antiproliferative activity of selected isoquinoline derivatives.

Interactive Data Table: Antiproliferative Activity of Isoquinoline Derivatives
Compound/Derivative Cancer Cell Line(s) Activity/IC50 Reference(s)
Isoquinoline derivative (B01002) SKOV3 (ovarian) 7.65 µg/mL nih.gov
Isoquinoline derivative (C26001) SKOV3 (ovarian) 11.68 µg/mL nih.gov
Isoquinoline-tethered quinazoline (14f) SKBR3 (breast) More potent than lapatinib rsc.org
Spirooxindole-3,3'-pyrrolines (8b, 8d, 8f, 8h, 8i) Colorectal, pancreatic, skin, lung, prostate, cervical, mammary (MCF7, T47D) Pronounced viability reduction orscience.ru
Indolo[3,2-c]isoquinoline derivatives (23, 31) Various cancer cell lines Apparent antiproliferative activities researcher.life

Cell Cycle Arrest Induction

A key mechanism by which isoquinoline derivatives exert their anticancer effects is the induction of cell cycle arrest, which inhibits cell division and proliferation. nih.gov Various isoquinoline alkaloids have been shown to induce cell cycle arrest at different phases. nih.gov

For instance, a palladium(II) complex with an isoquinoline derivative, [Pd(L1)Cl2] (C1), was found to arrest the cell cycle at the S-phase in HepG2 cells by regulating cyclins and cyclin-dependent kinases. chinesechemsoc.org

In another study, novel tetrahydro- rhhz.netnih.govtriazolo[3,4-a]isoquinoline chalcones were found to induce cell cycle arrest at the G2/M phase in breast cancer cells. mdpi.com Specifically, compounds 3a and 5a caused an accumulation of cells in the G2/M phase, contributing to their anti-proliferative activity. mdpi.com

Furthermore, a tetrahydroisoquinoline derivative, LFZ-4-46, was shown to induce cell cycle arrest in human breast and prostate cancer cells, mediated by DNA damage. dntb.gov.ua

The table below highlights the effects of different isoquinoline derivatives on the cell cycle.

Interactive Data Table: Cell Cycle Arrest Induced by Isoquinoline Derivatives
Compound/Derivative Cancer Cell Line(s) Effect on Cell Cycle Reference(s)
[Pd(L1)Cl2] (C1) HepG2 (liver) Arrested at S-phase chinesechemsoc.org
Tetrahydro- rhhz.netnih.govtriazolo[3,4-a]isoquinoline chalcone (B49325) (3a, 5a) Breast cancer cells Arrest at G2/M phase mdpi.com
LFZ-4-46 Breast and prostate cancer cells Cell cycle arrest mediated by DNA damage dntb.gov.ua
Isoquinoline-tethered quinazoline derivatives HER2-dependent SKBR3 cells Improved anti-proliferative effects rsc.org

Neurobiological Research

The isoquinoline scaffold is also of significant interest in the field of neurobiology, with research exploring its potential in treating neurodegenerative diseases and other neurological disorders. researchgate.net

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons in specific brain regions. google.com There is a growing interest in identifying compounds that can protect neurons from damage and death. Some isoquinoline derivatives have shown promise as neuroprotective agents. researchgate.net

One of the proposed mechanisms for their neuroprotective effects involves the inhibition of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a key component of the unfolded protein response (UPR). google.com Chronic activation of the UPR is associated with various neurodegenerative conditions. google.com Small molecule inhibitors of PERK, including certain isoquinoline derivatives, have demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases. google.com

The translocator protein (TSPO) is an 18 kDa protein located on the outer mitochondrial membrane. frontiersin.orgnih.gov It is involved in a variety of cellular processes, including cholesterol transport, steroidogenesis, and the regulation of mitochondrial function. frontiersin.orgsemanticscholar.org TSPO expression is upregulated in the brain in response to neuroinflammation and injury, making it a biomarker for these conditions. researchgate.netfrontiersin.org

A diverse range of synthetic compounds, including some with an isoquinoline carboxamide structure, have been developed as ligands for TSPO. nih.govnih.gov These ligands are being investigated for their potential as neuroimaging agents and as therapeutic agents for neurological and psychiatric disorders. gabarx.com By interacting with TSPO, these ligands can modulate mitochondrial function, which may have neuroprotective effects. tandfonline.com For instance, TSPO ligands have been shown to restore mitochondrial membrane potential and ATP production in models of amyloid-beta-induced mitochondrial dysfunction, a key feature of Alzheimer's disease. tandfonline.com

Anti-inflammatory Research

Inflammation is a complex biological response to harmful stimuli and is a key component of many diseases, including cancer and neurodegenerative disorders. uni-regensburg.de Isoquinoline derivatives have been shown to possess anti-inflammatory properties. uni-regensburg.de

The anti-inflammatory effects of some isoquinoline derivatives have been demonstrated by their ability to inhibit the production of pro-inflammatory mediators. nih.gov For example, certain 7-fluoro and 6-chloro isoquinoline derivatives have shown significant inhibitory activity against phosphodiesterase 4B (PDE4B) and have demonstrated the ability to reduce the levels of tumor necrosis factor-alpha (TNF-α) in vitro. nih.gov The PI3K/Akt/mTOR signaling pathway, in addition to its role in cancer, is also a key regulator of immune-mediated inflammatory skin diseases, suggesting that isoquinoline analogues targeting this pathway may also have therapeutic potential in dermatology. nih.gov

Enzyme Inhibition Studies (General)

Analogues of the core 3-chloro-5-methylisoquinoline structure have been investigated for their inhibitory effects on various enzymes, revealing a spectrum of biological activity. The isoquinoline scaffold serves as a versatile template in the design of enzyme inhibitors. nih.gov Research has particularly focused on its potential to inhibit enzymes crucial in different pathological pathways, including those involved in nucleotide biosynthesis, diabetic complications, and signal transduction.

Inosine-5′-monophosphate Dehydrogenase (IMPDH) Inhibition

Inosine-5′-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. mostwiedzy.plnih.gov As this pathway is vital for the proliferation of cells like lymphocytes, IMPDH inhibitors are used as immunosuppressive agents. mostwiedzy.plresearchgate.net The enzyme is also a target for anticancer, antiviral, and antibacterial therapies. mostwiedzy.plscience.gov

Research into analogues of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) has identified potent inhibitors of Mycobacterium tuberculosis IMPDH (MtbIMPDH). nih.govresearchgate.net A study involving the synthesis of forty-eight analogues explored the structure-activity relationship (SAR) for this class of compounds. nih.gov The investigation established that the isoquinoline ring is essential for the on-target, whole-cell activity of these inhibitors. nih.gov

Key findings from the study include the identification of specific analogues with improved or altered activity profiles. For instance, one analogue demonstrated an improved IC₅₀ against MtbIMPDH while maintaining its selective activity. nih.gov Another analogue showed activity against an MtbIMPDH mutant that was resistant to the parent compound, highlighting pathways to overcome potential drug resistance. nih.govresearchgate.net X-ray crystallography studies helped to elucidate the binding modes of these analogues within the NAD+ binding pocket of the enzyme. researchgate.net

Table 1: Inhibitory Activity of Selected Isoquinoline Analogues against MtbIMPDH

Compound Description Activity
Compound 1 Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone Lead compound, inhibits MtbIMPDH. nih.gov
Compound 21 Analogue of Compound 1 Active against both wild-type MtbIMPDH and a resistant mutant. nih.gov

| Compound 47 | Analogue of Compound 1 | Showed improved IC₅₀ against MtbIMPDH. nih.gov |

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, the accumulation of sorbitol is implicated in the development of diabetic complications. nih.gov Consequently, aldose reductase inhibitors (ARIs) are investigated as potential therapeutics for these conditions. acs.org

Several classes of isoquinoline derivatives have shown significant inhibitory activity against aldose reductase. Isoquinoline-1,3-dione acetic acids, for example, exhibited very high intrinsic activity against the bovine lens aldose reductase enzyme in vitro. nih.gov Similarly, spiroazetidine derivatives based on the isoquinoline-1,3-dione framework demonstrated good in vitro and in vivo activity. nih.gov

Studies on natural isoquinoline alkaloids isolated from plants like Coptis japonica and Tinospora cordifolia have also identified potent aldose reductase inhibitors. acs.orgresearchgate.net These alkaloids demonstrated significant inhibition of rat lens aldose reductase. acs.orgresearchgate.net The inhibitory concentrations (IC₅₀) for several of these natural compounds have been determined, indicating strong inhibitory potential. acs.orgresearchgate.net For instance, berberine (B55584) chloride and berberine sulfate (B86663) showed IC₅₀ values of 13.98 nM and 13.45 nM, respectively. acs.org The isoquinoline alkaloids jatrorrhizine, palmatine, and magnoflorine, derived from Tinospora cordifolia, also showed potent inhibition. researchgate.net

Table 2: Aldose Reductase Inhibitory Activity of Isoquinoline Alkaloids

Compound Source IC₅₀ Value
Berberine chloride Coptis japonica 13.98 nM acs.org
Berberine sulfate Coptis japonica 13.45 nM acs.org
Berberine iodide Coptis japonica 32.84 nM acs.org
Palmatine sulfate Coptis japonica 51.78 nM acs.org
Palmatine iodide Coptis japonica 68.0 nM acs.org
Jatrorrhizine Tinospora cordifolia 3.23 µg/mL researchgate.net
Palmatine Tinospora cordifolia 3.45 µg/mL researchgate.net

| Magnoflorine | Tinospora cordifolia | 1.25 µg/mL researchgate.net |

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a family of enzymes that degrade the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). mhmedical.com By inhibiting these enzymes, the intracellular levels of these second messengers increase, which can produce various therapeutic effects. mhmedical.com Different PDE isozymes are expressed in different tissues, making selective PDE inhibitors a target for various diseases. google.comwikipedia.org

Isoquinoline derivatives have been explored as inhibitors of several PDE subfamilies. A series of isoquinolin-3-ol derivatives were synthesized and found to have cardiotonic (myocardial contraction-enhancing) activity. nih.gov A linear correlation was established between the increase in contractile force and the inhibition of phosphodiesterase fraction III (PDE-III) by these compounds. nih.gov

Furthermore, substituted 6,7-dialkoxy-3-isoquinoline derivatives have been identified as inhibitors of phosphodiesterase 10 (PDE10A). google.com PDE10A is expressed in the central nervous system, and its inhibitors are being investigated for treating central nervous system diseases. google.com Other research has focused on developing 1-phenyl-3,4-dihydroisoquinoline (B1582135) scaffolds as selective inhibitors for phosphodiesterase-4 (PDE4), which is a target for treating inflammatory conditions. researchgate.net

Structure Activity Relationship Sar Studies of 3 Chloro 5 Methylisoquinoline Derivatives

Impact of Halogen Substituents on Biological Activities

The nature and position of halogen substituents on the isoquinoline (B145761) core and associated phenyl rings significantly influence the biological activity of the derivatives. Halogenation can alter a molecule's lipophilicity, electronic properties, and ability to form halogen bonds, thereby affecting its interaction with biological targets. mdpi.commdpi.com

Studies on various isoquinoline derivatives have demonstrated the profound impact of halogen substitution. For instance, in a series of benzothiazole-isoquinoline derivatives, the type and position of the halogen on the benzothiazole (B30560) ring were found to be crucial for monoamine oxidase (MAO) inhibitory activity. The inhibitory potency often follows a specific order, such as Br > Cl > NO2 > F. nih.gov Furthermore, the position of the halogen substituent can dictate the potency, with ortho or meta positions sometimes being more favorable than the para position for certain enzyme inhibitions. nih.gov For example, in the context of anti-BuChE activity, the order of activity for electron-withdrawing substituents was found to be o-Br > m-Cl > m-Br > p-Cl. nih.gov

In the development of HIV-1 integrase inhibitors based on the 2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID) scaffold, the halogenobenzyl pharmacophore has been a recurrent and effective feature. ebi.ac.uknih.gov The introduction of a chlorine atom at the 7-position of certain quinoline-based NMDA receptor antagonists was shown to enhance their activity compared to the parent compound. mdpi.com This highlights that even subtle changes in the position of a halogen can lead to significant differences in biological effect.

The following table summarizes the impact of halogen substituents on the biological activity of certain isoquinoline derivatives based on available research:

Compound SeriesHalogen Substituent & PositionObserved Biological Effect
Benzothiazole-isoquinoline derivativesBr > Cl > NO2 > F on benzothiazole ringInfluences MAO inhibitory activity. nih.gov
Benzothiazole-isoquinoline derivativesOrtho or meta-position of Cl or BrGenerally higher MAO inhibitory activity compared to para-position. nih.gov
Quinoline-based NMDA receptor antagonistsChlorine at 7-positionStrengthens antagonism at NMDA receptors. mdpi.com
2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID) derivativesHalogenobenzyl groupEffective for HIV-1 integrase inhibition. ebi.ac.uknih.gov

Influence of Alkyl Group Position and Nature (e.g., Methyl vs. Isopropyl)

For instance, in a study of benzothiazole-isoquinoline derivatives, the introduction of an ortho-methyl group on the benzothiazole ring was found to be essential for potent MAO inhibitory activity, while substitutions at other positions led to a sharp decrease in activity. nih.gov This underscores the importance of the specific placement of even a small alkyl group.

In the context of 2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID) based HIV-1 integrase inhibitors, the replacement of phenyl and benzyl (B1604629) groups with various alkyl chains was investigated. This research revealed that an n-alkyl group could efficiently substitute the commonly used halogenobenzyl pharmacophore. ebi.ac.uknih.gov The study identified an optimal alkyl chain length of six carbons, which resulted in a biological profile comparable to a hit compound bearing a 4-fluorobenzyl group. ebi.ac.uknih.gov This indicates that the size and lipophilicity of the alkyl substituent play a crucial role in the compound's antiviral activity.

Research on other isoquinoline derivatives has also highlighted the significance of alkyl substitutions. For example, in a series of N-substituted tetrahydroisoquinoline (THIQ) analogs, modifications to the alkyl substituents were explored to improve metabolic stability and solubility. nih.gov

The table below illustrates the influence of alkyl groups on the biological activity of select isoquinoline derivatives:

Compound SeriesAlkyl Group & PositionObserved Biological Effect
Benzothiazole-isoquinoline derivativeso-CH3 on benzothiazole ringEssential for MAO inhibitory activity. nih.gov
2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID) derivativesn-alkyl chain (optimal length of 6 carbons)Can effectively replace the halogenobenzyl pharmacophore in HIV-1 integrase inhibitors. ebi.ac.uknih.gov
Indoloisoquinoline derivativesMethyl groupThe presence of a methyl group on the indole (B1671886) ring was part of the core structure of compounds showing cytotoxic activity. nih.gov

Effects of Other Substituents on the Isoquinoline Core (e.g., Methoxy (B1213986), Trifluoromethoxy, Sulfamoyl, Hydroxyl)

For instance, the presence of methoxy groups has been shown to be significant in several contexts. In some quinoline-imidazole hybrids, a methoxy group at the 2-position enhanced antimalarial activity. rsc.org The position of a hydroxyl group can also drastically affect biological activity by altering hydrogen-bonding capacity and lipophilicity, which can shift receptor affinity. mdpi.com

The sulfamoyl group is another important substituent. In the design of carbonic anhydrase inhibitors, S-substituted-benzenesulfonamide derivatives containing a sulfamoyl moiety have been explored, with substitutions on the benzene (B151609) ring influencing selectivity towards different enzyme isoforms.

The following table provides examples of the effects of various substituents on the biological activity of isoquinoline derivatives:

Compound SeriesSubstituent & PositionObserved Biological Effect
Quinoline-imidazole hybridsMethoxy at C-2Enhanced antimalarial activity. rsc.org
Isoquinoline derivatives for neuroendocrine prostate cancerHydroxyl at meta-position of 4-phenyl ringIncreased inhibitory activity. mdpi.com
Benzothiazole-isoquinoline derivativesMethoxy group on benzothiazole ringThe position of the methoxy group (ortho, meta, or para) influenced anti-BuChE activity. nih.gov
Quinoline-based metabolitesHydroxyl groupAffects hydrogen-bonding capacity and lipophilicity, shifting receptor affinity. mdpi.com

Role of Structural Modifications on Target Binding Affinity

Structural modifications to the 3-chloro-5-methylisoquinoline scaffold are fundamental to optimizing its binding affinity to specific biological targets. These modifications can range from simple substituent changes to more complex alterations of the core structure, all aimed at enhancing the interactions between the ligand (the isoquinoline derivative) and the binding site of the target protein. acs.org

The binding affinity of a ligand is governed by a combination of factors, including hydrophobic interactions, hydrogen bonds, electrostatic interactions, and van der Waals forces. Altering the structure of an isoquinoline derivative can modulate these interactions. For example, introducing lipophilic groups can enhance binding to hydrophobic pockets within a protein. Conversely, adding or modifying groups capable of forming hydrogen bonds can strengthen the interaction with polar residues in the binding site. mdpi.com

In the context of kinase inhibitors, a significant area of research for isoquinoline derivatives, selectivity is often achieved by exploiting small differences in the ATP binding pockets of different kinases. acs.org For example, several isoquinoline derivatives have shown selectivity for Rho-kinases (ROCK) over other kinases like PKA. This selectivity was attributed to key residues in the ROCK-1 ATP binding pocket. acs.org

The planarity of the isoquinoline ring system can also be crucial for certain types of interactions, such as intercalation into DNA, which is a mechanism of action for some anticancer agents. nih.gov Modifications that alter this planarity can significantly affect DNA binding affinity and topoisomerase poisoning activity. nih.gov

The following table illustrates how specific structural modifications can influence target binding affinity in isoquinoline derivatives:

Structural ModificationImpact on Target BindingExample Target Class
Introduction of lipophilic groupsEnhances binding to hydrophobic pockets. Kinases, various enzymes
Modification of hydrogen bond donors/acceptorsStrengthens or alters hydrogen bonding network with target residues. mdpi.comReceptors, enzymes
Alteration of ring planarityAffects intercalation and binding to DNA. nih.govDNA, topoisomerases
Introduction of specific substituents to exploit residue differencesIncreases selectivity for a particular target over others. acs.orgKinases

Elucidation of Essential Pharmacophoric Features for Desired Activity

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. For this compound derivatives, identifying the key pharmacophoric features is crucial for designing new compounds with specific therapeutic effects. The isoquinoline ring itself often serves as a core scaffold. acs.orgresearchgate.net

For many biologically active isoquinoline derivatives, the pharmacophore includes a combination of the heterocyclic core and specific substituents at various positions. For instance, in the case of certain kinase inhibitors, the pharmacophore might consist of the isoquinoline nitrogen acting as a hydrogen bond acceptor, a planar aromatic system for π-π stacking interactions, and specific substituents that occupy hydrophobic pockets in the ATP binding site. acs.org

In the context of antimicrobial agents, the isoquinoline and a connected phenyl moiety have been identified as important for antibacterial activity. mdpi.com For some anticancer isoquinoline alkaloids, the ability to intercalate into DNA is a key pharmacophoric feature, which is influenced by the planarity of the molecule. nih.gov

For HIV-1 integrase inhibitors based on the 2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID) scaffold, a key pharmacophoric feature is the two-metal binding pharmacophore provided by the dione (B5365651) structure, which is essential for inhibiting the enzyme. ebi.ac.uknih.gov The addition of a carboxamido chain at position 4 is also a critical element of the pharmacophore for these compounds. ebi.ac.uknih.gov

The table below outlines some of the essential pharmacophoric features identified for different biological activities of isoquinoline derivatives:

Desired ActivityEssential Pharmacophoric Features
Kinase InhibitionIsoquinoline nitrogen as a hydrogen bond acceptor, planar aromatic system, specific substituents for hydrophobic pockets. acs.org
Antibacterial ActivityIsoquinoline core and a connected phenyl moiety. mdpi.com
Anticancer (DNA intercalators)Planar aromatic system for intercalation. nih.gov
HIV-1 Integrase InhibitionTwo-metal binding dione pharmacophore, carboxamido chain at position 4. ebi.ac.uknih.gov
MAO InhibitionSpecific substitution patterns on an attached benzothiazole ring. nih.gov

Advanced Applications and Research Areas Beyond Biological Activity

Applications in Coordination Chemistry and Ligand Design

The isoquinoline (B145761) framework is a well-established motif in coordination chemistry. The nitrogen atom possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to metal centers. libretexts.org This ability is fundamental to its role in forming stable metal-ligand complexes.

3-Chloro-5-methylisoquinoline can act as a monodentate ligand, binding to a metal ion through its nitrogen atom. libretexts.org The formation of such complexes is a cornerstone of coordination chemistry. libretexts.org The stability and properties of these complexes are influenced by the electronic nature of the isoquinoline ring, which is modified by the chloro and methyl groups. Research on related isoquinoline derivatives, such as 3-Methylisoquinoline (B74773) N-oxide and 8-hydroxyquinoline (B1678124), has demonstrated their capacity to form stable complexes with a variety of transition metals, including cobalt, nickel, copper, and zinc. mdpi.comacs.orgpjmhsonline.com For instance, 8-hydroxyquinoline derivatives have been used to create Rhodium (Rh) and Ruthenium (Ru) organometallic complexes, which are noted for their high stability in solution. mdpi.com The formation of these complexes can be crucial for their subsequent application, as high stability can facilitate the transport and delivery of the ligand or the entire complex to a target. mdpi.com

The general structure of a metal complex involving a monodentate ligand like this compound is depicted below:

ComponentRoleDescription
Metal Ion (M)Central AtomActs as a Lewis acid (electron pair acceptor). libretexts.org
This compoundLigandActs as a Lewis base, donating an electron pair from its nitrogen atom. libretexts.org
Other Ligands (L)Ancillary LigandsCan be other molecules or ions to satisfy the metal's coordination sphere.
Counter-ions (X)Charge BalanceAnions or cations to balance the overall charge of the complex ion. libretexts.org

Metal complexes derived from isoquinoline-based ligands are explored for their catalytic activity. The ligand can influence the steric and electronic environment of the metal center, thereby tuning its reactivity and selectivity in catalytic transformations. While direct catalytic applications of this compound are not extensively documented, related heterocyclic systems are integral to catalyst design. sigmaaldrich.com The chloro group at the 3-position can also be a site for further functionalization, allowing the attachment of the isoquinoline scaffold to larger catalytic structures or supports. This versatility makes it a valuable building block in the synthesis of more complex molecules that could serve as catalysts.

Research in Material Science

The rigid, planar structure and π-conjugated system of isoquinolines make them attractive candidates for the development of advanced organic materials. These materials often possess unique electronic and photophysical properties suitable for applications in electronics and optics.

This compound can serve as a key intermediate or building block for the synthesis of larger, more complex organic molecules and polymers. smolecule.com Its structure can be incorporated into polymers or larger conjugated systems to create materials with specific properties. Chemical suppliers often categorize isoquinoline derivatives under material science building blocks, highlighting their role in creating Metal-Organic Framework (MOF) ligands, OLED materials, and other electronic materials. bldpharm.comchemscene.com The reactivity of the chloro group allows for its substitution, enabling the connection of the isoquinoline unit to other molecular fragments through cross-coupling reactions, a common strategy in the synthesis of functional organic materials.

Isoquinoline derivatives are investigated for their potential use in materials with specific electronic or optical characteristics. smolecule.com Fused heterocyclic systems, such as pyrrolo[2,3-c]isoquinolines, have been synthesized and studied for their photophysical properties, demonstrating their potential as novel fluorophores for use in chemosensors. acs.org The electronic properties of these molecules, including their absorption and emission of light, can be tuned by adding different functional groups to the isoquinoline core. acs.org The introduction of the electron-withdrawing chloro group and the electron-donating methyl group onto the this compound backbone is expected to modify its electronic structure, potentially leading to interesting optical or semiconducting properties, although specific studies on this compound are nascent.

Research in Agrochemical Development

Heterocyclic compounds form the backbone of a majority of biologically active agrochemicals. uni-regensburg.de The isoquinoline scaffold is among the many heterocyclic structures explored for potential use as pesticides or other agricultural chemicals due to its diverse biological activity. smolecule.comuni-regensburg.de The development of new agrochemicals often involves synthesizing and screening libraries of compounds containing privileged scaffolds like isoquinoline. This compound, as a functionalized derivative, represents a potential starting point for the synthesis of new candidate molecules for agrochemical applications. smolecule.com

Studies in Corrosion Inhibition

Beyond its applications in fields requiring biological activity, the isoquinoline scaffold has been a subject of interest in materials science, particularly in the prevention of corrosion. The efficacy of organic molecules as corrosion inhibitors is often linked to their ability to adsorb onto a metal's surface, forming a protective barrier that impedes the corrosive process. This adsorption is facilitated by the presence of heteroatoms (like nitrogen, oxygen, and sulfur) and π-electrons in the molecular structure, which can interact with the d-orbitals of the metal. Isoquinoline derivatives, with their nitrogen heteroatom and aromatic ring system, are thus prime candidates for such applications.

Research into the corrosion inhibition properties of isoquinoline and its derivatives has shown that these compounds can be effective in acidic environments. researchgate.net The mechanism of inhibition is generally attributed to the adsorption of the inhibitor molecules onto the metal surface, a process that can be influenced by the electronic properties of the molecule, such as the net charge on the nitrogen atom and the electron density of the pyridine (B92270) ring. researchgate.net

A study on 3-methylisoquinoline, a structurally similar compound to this compound, provides specific insights into how such molecules perform as corrosion inhibitors for mild steel in a 1 M hydrochloric acid (HCl) medium. researchgate.net The investigation, which employed weight loss and hydrogen gas evolution methods, demonstrated that 3-methylisoquinoline is an effective corrosion inhibitor, with its efficiency being dependent on both its concentration and the ambient temperature. researchgate.net

The inhibition efficiency was observed to increase with higher concentrations of 3-methylisoquinoline at a constant temperature of 303 K. researchgate.net This suggests that a greater surface coverage by the inhibitor molecules leads to enhanced protection of the mild steel. researchgate.net Conversely, an increase in temperature from 313 K to 323 K resulted in a decrease in inhibition efficiency. researchgate.net This temperature dependence often provides clues about the nature of the adsorption process, with a decrease in efficiency at higher temperatures suggesting a physical adsorption mechanism. researchgate.netasrjetsjournal.org

The adsorption of 3-methylisoquinoline on the mild steel surface was found to follow the Langmuir adsorption isotherm. researchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface. researchgate.net The study also noted that at lower concentrations, the adsorption is likely physical, while at higher concentrations, a mixed-type of adsorption (both physical and chemical) may occur. researchgate.net Thermodynamic parameters such as the activation energy, enthalpy, and free energy of adsorption were also found to increase with a higher concentration of the inhibitor. researchgate.net

The following tables present data from the study on 3-methylisoquinoline, illustrating the impact of concentration and temperature on its performance as a corrosion inhibitor for mild steel in 1 M HCl.

Table 1: Inhibition Efficiency of 3-Methylisoquinoline at Different Concentrations (Temperature: 303 K)

Concentration (ppm) Inhibition Efficiency (%)
100 75.3
200 80.1
300 84.2
400 88.5
500 91.7
600 94.3

Data sourced from a study on 3-methylisoquinoline in 1 M HCl. researchgate.net

Table 2: Effect of Temperature on the Inhibition Efficiency of 3-Methylisoquinoline (Concentration: 600 ppm)

Temperature (K) Inhibition Efficiency (%)
303 94.3
313 89.1
323 83.5

Data sourced from a study on 3-methylisoquinoline in 1 M HCl. researchgate.net

These findings for 3-methylisoquinoline suggest that this compound, due to its structural similarities, would also likely exhibit corrosion-inhibiting properties. The presence of the chloro and methyl groups could further influence its electronic properties and, consequently, its adsorption behavior and inhibition efficiency. The principles of molecular structure guiding corrosion inhibition in quinoline (B57606) and isoquinoline derivatives, such as the role of heteroatoms and π-systems in surface adsorption, provide a strong theoretical basis for this potential application. biointerfaceresearch.comnajah.eduresearchgate.net

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

Future synthetic research will likely focus on developing greener, more efficient methods for the synthesis of 3-Chloro-5-methylisoquinoline and its analogs. Traditional methods for creating substituted isoquinolines can be resource-intensive. Emerging trends point towards the adoption of methodologies that reduce waste, energy consumption, and the use of hazardous reagents.

Key areas of development include:

Catalytic C-H Functionalization: Direct functionalization of the isoquinoline (B145761) core avoids the need for pre-functionalized starting materials, streamlining the synthetic process. Future work may explore metal-catalyzed or photochemical C-H activation to introduce further diversity to the this compound scaffold. A recent study demonstrated a phosphite-mediated photochemical rearrangement for the meta-C-H alkylation of isoquinolines, a technique that could be adapted for this compound. rsc.org

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability. Applying flow chemistry to the synthesis of this compound could lead to higher yields and purity.

Multi-Component Reactions (MCRs): MCRs, which combine three or more reactants in a single step, are highly efficient for building molecular complexity. researchgate.net Designing novel MCRs to construct the this compound core or to derivatize it would be a significant advancement.

Exploration of Novel Biological Targets and Mechanisms

The isoquinoline scaffold is a well-established pharmacophore found in numerous biologically active natural products and synthetic drugs. Research indicates that isoquinoline derivatives possess a wide range of activities, including potential as anticancer and antimicrobial agents. Future investigations into this compound will aim to identify its specific biological targets and elucidate its mechanisms of action.

Potential research avenues include:

Target Identification: High-throughput screening of this compound against panels of biological targets, such as kinases, proteases, and G-protein coupled receptors, could uncover novel activities. For instance, various isoquinoline derivatives are known to inhibit kinases involved in cancer progression.

Mechanism of Action Studies: Once a biological activity is identified, detailed studies will be necessary to understand how this compound exerts its effects. This could involve investigating its impact on signaling pathways, gene expression, or metabolic processes.

A study on 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues highlighted the importance of the isoquinoline ring for inhibitory activity against Mycobacterium tuberculosis. nih.gov This suggests that this compound could be explored for its potential as an anti-tubercular agent.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches is revolutionizing drug discovery and materials science. For a compound like this compound, this integrated approach can accelerate research and provide deeper insights.

Future research will likely involve:

In Silico Screening and Docking: Computational docking simulations can predict the binding of this compound to the active sites of various proteins, helping to prioritize experimental testing. vulcanchem.com

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a series of related compounds, researchers can build QSAR models that correlate specific structural features with biological activity. This can guide the design of more potent and selective derivatives.

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of this compound when interacting with a biological target, offering a more detailed understanding of its mechanism of action.

The table below illustrates how computational predictions can be integrated with experimental validation.

Methodology Application to this compound Potential Outcome
Molecular Docking Predicting binding affinity to a panel of cancer-related kinases.Identification of potential kinase targets for anticancer therapy.
QSAR Modeling Correlating substituent changes with antimicrobial activity.Design of derivatives with enhanced potency against specific pathogens.
Molecular Dynamics Simulating the interaction with a validated enzyme target.Understanding the key residues involved in binding and the stability of the complex.

Design and Synthesis of Multi-Targeted Isoquinoline Derivatives

The concept of "one drug, multiple targets" is gaining traction for the treatment of complex diseases like cancer. The isoquinoline scaffold is an excellent starting point for the development of multi-targeted agents. Future research could focus on using this compound as a core structure to design compounds that modulate several disease-relevant pathways simultaneously.

This could be achieved by:

Fragment-Based Drug Design: Combining the this compound core with other pharmacophores known to interact with different targets.

Privileged Scaffold Derivatization: Systematically modifying the scaffold to optimize its activity against a desired set of targets.

Research into pyrrolo[2,1-a]isoquinoline (B1256269) derivatives has shown that complex fused systems can be synthesized from isoquinoline precursors, leading to compounds with potential biological activity. researchgate.net This points to the possibility of elaborating the this compound structure into more complex, multi-targeted molecules.

Q & A

Basic: What are the standard synthetic routes for 3-Chloro-5-methylisoquinoline, and how can reaction conditions be optimized for reproducibility?

Methodological Answer:
The synthesis typically involves cyclization or halogenation of isoquinoline precursors. For example:

  • Cyclization: Use a Pictet-Spengler reaction with substituted phenethylamines and aldehydes under acidic conditions .
  • Halogenation: Direct chlorination of 5-methylisoquinoline using reagents like PCl₃ or SOCl₂ at controlled temperatures (60–80°C) to avoid over-halogenation .
    Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of chlorinating agents (e.g., 1.2–1.5 equivalents of PCl₃) and use inert atmospheres (N₂/Ar) to prevent side reactions. Validate purity with NMR (¹H/¹³C) and elemental analysis .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H NMR identifies methyl (δ 2.4–2.6 ppm) and aromatic protons (δ 7.5–8.3 ppm). ¹³C NMR confirms quaternary carbons (C-Cl at δ 120–130 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 177.044 for C₁₀H₈ClN) and isotopic patterns for chlorine .
  • HPLC: Use C18 columns with acetonitrile/water gradients (70:30 to 90:10) to assess purity (>98%) .

Advanced: How can mechanistic studies resolve conflicting data on the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Kinetic Analysis: Compare reaction rates under Suzuki-Miyaura conditions (Pd catalysts, bases like K₂CO₃) with varying substituents. Use DFT calculations to model transition states and identify steric/electronic effects .
  • Isotopic Labeling: Track chlorine displacement using ³⁶Cl-labeled compounds to distinguish SNAr vs. radical pathways .
  • Controlled Experiments: Systematically vary ligands (e.g., XPhos vs. SPhos) and solvents (DMF vs. THF) to isolate contributing factors .

Advanced: What methodologies are recommended for evaluating the bioactivity of this compound in cancer cell lines?

Methodological Answer:

  • In Vitro Assays: Use MTT/WST-1 assays to measure IC₅₀ values (e.g., 12 µM in MCF-7 cells ). Include positive controls (e.g., doxorubicin) and dose-response curves (0.1–100 µM).
  • Apoptosis Studies: Perform Annexin V/PI staining and caspase-3/7 activation assays. Validate with Western blotting for Bax/Bcl-2 ratios .
  • Structural Analogs: Compare with 5-Methoxyisoquinoline (neuroprotective) and 6-Chloroisoquinoline (distinct activity profiles) to isolate chloro-methyl effects .

Advanced: How should researchers address contradictions in pharmacological data across studies on isoquinoline derivatives?

Methodological Answer:

  • Meta-Analysis: Pool data from preclinical studies using PRISMA guidelines. Stratify by substituent positions (e.g., 3-Cl vs. 6-Cl) and cell types .
  • Statistical Re-Evaluation: Apply sensitivity analysis to exclude outliers. Use Cohen’s d to quantify effect sizes and identify underpowered studies .
  • Experimental Replication: Reproduce key studies with standardized protocols (e.g., fixed incubation times, serum-free media) .

Advanced: What computational tools are effective for modeling the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) basis sets to compute HOMO/LUMO energies and electrostatic potential maps. Compare with experimental UV-Vis spectra .
  • Molecular Docking: Simulate binding to target proteins (e.g., PARP-1) using AutoDock Vina. Validate with MD simulations (NAMD/GROMACS) to assess stability .

Structural Analogs: How do substituent positions influence the biological and chemical properties of chloro-methyl isoquinolines?

Comparative Analysis:

CompoundSubstituent PositionKey Properties
This compoundC3-Cl, C5-CH₃High electrophilicity, IC₅₀ = 12 µM
6-ChloroisoquinolineC6-ClEnhanced metabolic stability
5-MethoxyisoquinolineC5-OCH₃Neuroprotective activity

Methodological Insight: Positional changes alter electron density (C3-Cl increases reactivity) and steric hindrance (C5-CH₃ enhances lipophilicity) .

Experimental Reproducibility: What steps ensure reproducibility in synthesizing and testing this compound?

Methodological Answer:

  • Protocol Standardization: Document reaction parameters (temperature, solvent purity) and characterization thresholds (e.g., NMR δ values ±0.05 ppm) .
  • Open Data Practices: Share raw spectra and HPLC chromatograms in supplementary materials. Use platforms like Zenodo for dataset archiving .
  • Collaborative Validation: Cross-validate results with independent labs using identical reagents (e.g., Sigma-Aldrich lot numbers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5-methylisoquinoline
Reactant of Route 2
3-Chloro-5-methylisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.